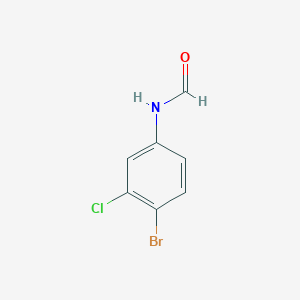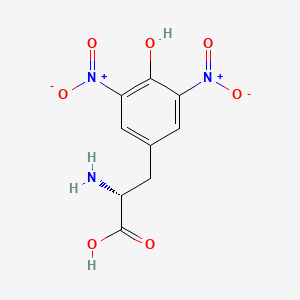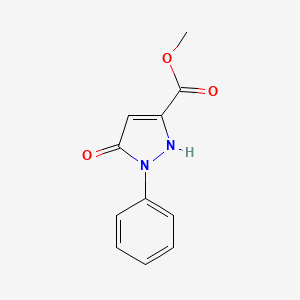![molecular formula C14H14N2S B3284225 6-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzo[d]thiazole CAS No. 780806-01-1](/img/structure/B3284225.png)
6-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzo[d]thiazole
描述
6-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methylbenzo[d]thiazole is a heterocyclic compound that features both pyrrole and benzothiazole moieties
作用机制
Target of Action
Similar compounds have been found to interact withDHFR and enoyl ACP reductase enzymes , which play crucial roles in cellular metabolism and bacterial fatty acid synthesis, respectively .
Mode of Action
For instance, it may bind to the active sites of its target enzymes, inhibiting their function . This interaction can lead to changes in cellular processes, such as the suppression of cell growth .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For example, inhibition of DHFR can disrupt the synthesis of tetrahydrofolate, a crucial cofactor in the synthesis of nucleotides . Similarly, inhibition of enoyl ACP reductase can interfere with bacterial fatty acid synthesis .
Pharmacokinetics
Similar compounds have been shown to be absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
The compound’s action can lead to various molecular and cellular effects. For instance, it has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . It also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
生化分析
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins . For instance, some compounds containing a pyrrole ring have been found to inhibit the DHFR and enoyl ACP reductase enzymes .
Cellular Effects
In cellular studies, 6-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzo[d]thiazole has been observed to influence cell function. For example, it has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Molecular Mechanism
Molecular docking studies have suggested that it may bind to the active sites of the DHFR and enoyl ACP reductase enzymes .
Temporal Effects in Laboratory Settings
It has been observed to have a significant impact on monoclonal antibody production over time .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzo[d]thiazole typically involves the condensation of 2,5-dimethylpyrrole with a benzothiazole derivative. One common method includes the use of a catalyst such as iron(III) chloride in the presence of a solvent like ethanol . The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
6-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methylbenzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
6-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methylbenzo[d]thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biological assays due to its fluorescent properties.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
相似化合物的比较
Similar Compounds
6-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-indole: Similar structure but with an indole moiety instead of benzothiazole.
2-(2,5-Dimethyl-1H-pyrrol-1-yl)phenol: Contains a phenol group instead of benzothiazole.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(1H-indol-3-ylmethylene)benzohydrazide: Features an indole and benzohydrazide moiety.
Uniqueness
6-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methylbenzo[d]thiazole is unique due to the combination of pyrrole and benzothiazole rings, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
属性
IUPAC Name |
6-(2,5-dimethylpyrrol-1-yl)-2-methyl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2S/c1-9-4-5-10(2)16(9)12-6-7-13-14(8-12)17-11(3)15-13/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQWONMDBMDPLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC3=C(C=C2)N=C(S3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Methyl 3-{[3-(dimethylamino)propyl]amino}-2-methylpropanoate](/img/structure/B3284175.png)

![6-(dimethylamino)-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B3284191.png)





